molecular formula C9H13ClN2O3 B6276193 6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride CAS No. 2763780-25-0

6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6276193
CAS No.: 2763780-25-0
M. Wt: 232.7
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Description

6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that combines a pyridine ring with an aminopropyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-hydroxypyridine-2-carboxylic acid with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-aminopyridine-2-carboxylic acid: A similar compound with an amino group attached to the pyridine ring.

    6-hydroxypyridine-2-carboxylic acid: Another related compound with a hydroxyl group instead of an aminopropyl group.

    6-bromopyridine-2-carboxylic acid: A derivative with a bromine atom attached to the pyridine ring.

Uniqueness

6-[(1-aminopropan-2-yl)oxy]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines an aminopropyl group with a pyridine ring and a carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2763780-25-0

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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